2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol
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Overview
Description
2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a bromine atom, a phenol group, and a cyclopropylmethylamino substituent. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol typically involves the bromination of 6-{[(cyclopropylmethyl)amino]methyl}phenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination step. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Phenol derivatives without the bromine atom.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-{[(cyclopropylmethyl)amino]methyl}phenol
- 2-Bromo-6-{[(methylamino)methyl]phenol}
- 2-Chloro-6-{[(cyclopropylmethyl)amino]methyl}phenol
Uniqueness
2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol is unique due to the specific positioning of the bromine atom and the cyclopropylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-bromo-6-[(cyclopropylmethylamino)methyl]phenol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(11(10)14)7-13-6-8-4-5-8/h1-3,8,13-14H,4-7H2 |
InChI Key |
WBZQFBYTKCKCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
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